
PatMaN: A Technical Guide to a Versatile Short
Sequence Alignment Tool

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Patman

Cat. No.: B1221989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of bioinformatics, the rapid and accurate alignment of short nucleotide

sequences to large genomic databases is a foundational task. From identifying transcription

factor binding sites to mapping next-generation sequencing (NGS) reads, the ability to

efficiently search for patterns with a certain degree of error tolerance is crucial. PatMaN
(Pattern Matching in Nucleotide databases) is a command-line bioinformatics tool designed for

this purpose. It excels at searching for a multitude of short nucleotide sequences within

extensive databases, accommodating a predefined number of mismatches and gaps.[1][2][3]

This technical guide provides an in-depth exploration of PatMaN's core algorithm, its practical

applications, and a detailed look at its performance and experimental usage.

Core Algorithm: A Non-Deterministic Approach to
Pattern Matching
At the heart of PatMaN lies a sophisticated algorithm based on a non-deterministic finite

automaton (NFA) built upon a keyword tree.[1][3] This approach is an extension of the classic

Aho-Corasick algorithm, adapted to handle inexact matches.
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The process begins with the construction of a keyword tree (also known as a trie) from the set

of query sequences. Each query sequence is represented as a path from the root to a leaf

node, with the edges of the tree corresponding to the nucleotide bases. To facilitate searches

on both strands of a DNA sequence, the reverse complements of all query sequences are also

added to the tree.

Below is a conceptual representation of a keyword tree for the sequences "GATTACA" and

"GATTAGA".
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- Probe sequences (FASTA)

- Reference genome (FASTA)
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(e.g., patman -e 1 -g 0
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Analyze Output File:
- Filter for unique hits
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- Reference genome (FASTA)
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reads.fa genome.fa)

Convert to SAM/BAM format
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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